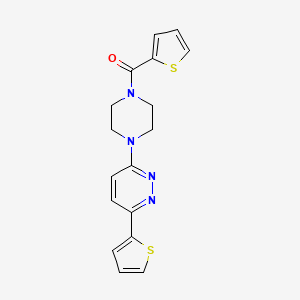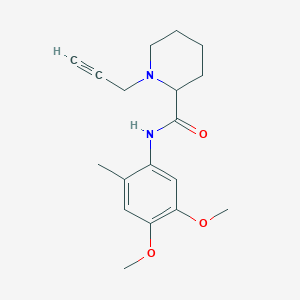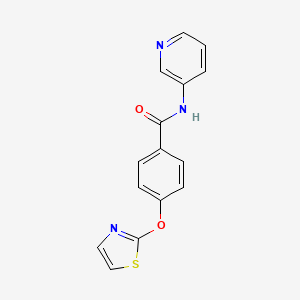![molecular formula C24H26FN3O2S B2738676 2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(4-fluorophenyl)acetamide CAS No. 878055-41-5](/img/structure/B2738676.png)
2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(4-fluorophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Also known as "Compound A," this chemical compound has shown promising results in various studies related to cancer treatment, inflammation, and pain management.
Applications De Recherche Scientifique
- The compound has been investigated for its potential as an antiosteoporotic agent. Osteoporosis is a common bone disorder characterized by reduced bone density and increased fracture risk. Researchers explore novel compounds to enhance bone health and prevent osteoporosis-related fractures. The compound’s structure suggests it may interact with bone metabolism pathways, making it a candidate for further study in this context .
- The compound serves as a synthetic intermediate in the synthesis of Bazedoxifene, a nonsteroidal SERM. SERMs are used to modulate estrogen receptor activity, providing therapeutic benefits in conditions such as breast cancer, osteoporosis, and menopausal symptoms. Bazedoxifene, derived from this compound, selectively targets estrogen receptors and has been investigated for its efficacy in treating postmenopausal osteoporosis .
- Recent research has identified 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives (related to our compound) as a new class of CB2 agonists. Selectively targeting CB2 receptors is an attractive strategy for treating inflammatory pain without the psychiatric side effects associated with CB1 receptor activation. These derivatives exhibit promising activity and may have therapeutic potential in pain management .
Antiosteoporotic Agent
Selective Estrogen Receptor Modulator (SERM)
Cannabinoid Receptor CB2 Agonist
Propriétés
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O2S/c25-18-9-11-19(12-10-18)26-23(29)17-31-22-15-28(21-8-4-3-7-20(21)22)16-24(30)27-13-5-1-2-6-14-27/h3-4,7-12,15H,1-2,5-6,13-14,16-17H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMBWZZKNKXWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Adamantanylamino){[2-(3,4-dimethoxyphenyl)ethyl]amino}methane-1-thione](/img/structure/B2738597.png)
![6-Ethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2738598.png)







![N-[4-(aminomethyl)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2738611.png)

![N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2738613.png)
